([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride ([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1314394-12-1
VCID: VC3004478
InChI: InChI=1S/C7H8N4.ClH/c8-5-7-10-9-6-3-1-2-4-11(6)7;/h1-4H,5,8H2;1H
SMILES: C1=CC2=NN=C(N2C=C1)CN.Cl
Molecular Formula: C7H9ClN4
Molecular Weight: 184.62 g/mol

([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride

CAS No.: 1314394-12-1

Cat. No.: VC3004478

Molecular Formula: C7H9ClN4

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride - 1314394-12-1

Specification

CAS No. 1314394-12-1
Molecular Formula C7H9ClN4
Molecular Weight 184.62 g/mol
IUPAC Name [1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C7H8N4.ClH/c8-5-7-10-9-6-3-1-2-4-11(6)7;/h1-4H,5,8H2;1H
Standard InChI Key ALPIPOOPEGKBAM-UHFFFAOYSA-N
SMILES C1=CC2=NN=C(N2C=C1)CN.Cl
Canonical SMILES C1=CC2=NN=C(N2C=C1)CN.Cl

Introduction

Chemical Properties and Structure

Basic Information

( Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride is a crystalline solid with the molecular formula C₇H₉ClN₄. It is characterized by a fused ring system comprising a triazole ring connected to a pyridine ring, with an aminomethyl group at the 3-position. The compound exists as the hydrochloride salt of the free base triazolo[4,3-a]pyridin-3-ylmethanamine .

Table 1. Basic Chemical Properties of ( Triazolo[4,3-a]pyridin-3-ylmethyl)amine Hydrochloride

PropertyValue
CAS Number1314394-12-1
Molecular FormulaC₇H₉ClN₄
Molecular Weight184.62 g/mol
Parent CompoundCID 2466755 ( Triazolo[4,3-a]pyridin-3-ylmethanamine)
IUPAC Name triazolo[4,3-a]pyridin-3-ylmethanamine;hydrochloride

Structural Identifiers

The compound can be precisely identified using several standardized chemical notations, which facilitate its accurate representation in chemical databases and literature .

Table 2. Structural Identifiers for ( Triazolo[4,3-a]pyridin-3-ylmethyl)amine Hydrochloride

Identifier TypeValue
InChIInChI=1S/C7H8N4.ClH/c8-5-7-10-9-6-3-1-2-4-11(6)7;/h1-4H,5,8H2;1H
InChIKeyALPIPOOPEGKBAM-UHFFFAOYSA-N
SMILESC1=CC2=NN=C(N2C=C1)CN.Cl

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial catalogs :

  • ( triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride

  • { triazolo[4,3-a]pyridin-3-yl}methanamine hydrochloride

  • ( TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)AMINE HCL
    - triazolo[4,3-a]pyridin-3-ylmethanamine hydrochloride

  • 1-{ TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHANAMINE HYDROCHLORIDE

Synthesis and Preparation

Laboratory Preparation Methods

A documented synthetic route involves the following key steps :

  • Formation of 2-hydrazinopyridine by reacting 2-chloropyridine with hydrazine hydrate (99%)

  • Treatment of 2-hydrazinopyridine with chloroacetyl chloride to form an intermediate

  • Cyclization using POCl₃ to obtain 3-chloromethyl- triazolo[4,3-a]pyridine

  • Nucleophilic displacement of the chloromethyl derivative with methyl amine

  • Formation of the hydrochloride salt by treatment with hydrochloric acid

The free base form can be synthesized through efficient one-pot methods involving 2-hydrazinopyridine and aromatic aldehydes. The hydrochloride salt is typically formed by reacting the amine with hydrochloric acid.

Research Applications

Relation to Metabotropic Glutamate Receptor Modulators

Triazolopyridine derivatives have been investigated as positive allosteric modulators of the metabotropic glutamate receptor (mGluR2), suggesting potential applications in neurological disorders . The modulation of these receptors has implications for conditions such as anxiety, schizophrenia, and other psychiatric disorders.

A patent related to 1,2,4-triazolo[4,3-a]pyridine derivatives describes their activity as positive allosteric modulators of the metabotropic glutamate receptor, highlighting the potential therapeutic value of compounds in this structural class .

Cancer Research Applications

Some triazolopyridines have been explored for their role in cancer immunotherapy as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that plays a crucial role in immune regulation, and its inhibition represents a promising strategy for cancer treatment by enhancing anti-tumor immune responses.

Related Compounds and Derivatives

Parent Compound

The parent compound of ( Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride is ( Triazolo[4,3-a]pyridin-3-ylmethanamine) (CID 2466755), which is the free base form . This compound shares the core triazolopyridine scaffold but lacks the hydrochloride counterion.

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